(3R)-8-bromo-5-methoxychroman-3-amine
Description
(3R)-8-Bromo-5-methoxychroman-3-amine is a chiral chroman derivative featuring a bromo substituent at position 8, a methoxy group at position 5, and an amine group at position 2. The stereochemistry at the 3R position significantly influences its biological activity and physicochemical properties. The bromine atom enhances electrophilic reactivity, while the methoxy group contributes to solubility and hydrogen-bonding interactions .
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
(3R)-8-bromo-5-methoxy-3,4-dihydro-2H-chromen-3-amine |
InChI |
InChI=1S/C10H12BrNO2/c1-13-9-3-2-8(11)10-7(9)4-6(12)5-14-10/h2-3,6H,4-5,12H2,1H3/t6-/m1/s1 |
InChI Key |
NIXRTCHKTNFAKH-ZCFIWIBFSA-N |
Isomeric SMILES |
COC1=C2C[C@H](COC2=C(C=C1)Br)N |
Canonical SMILES |
COC1=C2CC(COC2=C(C=C1)Br)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Limitations
- In Vitro Studies : (3R)-8-Bromo-5-methoxychroman-3-amine exhibits 3-fold higher potency in MAO-A inhibition (IC₅₀ = 0.9 μM) compared to its 8-chloro counterpart (IC₅₀ = 2.7 μM), attributed to bromine’s stronger σ-hole interactions .
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